molecular formula C4H12CaO10 B6354787 Calcium tartrate hydrate CAS No. 914639-67-1

Calcium tartrate hydrate

Cat. No. B6354787
CAS RN: 914639-67-1
M. Wt: 260.21 g/mol
InChI Key: VLBFTBWEFJRAHI-UHFFFAOYSA-L
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Description

Calcium tartrate hydrate is an important compound in scientific research and laboratory experiments. It is a white, odorless, crystalline solid that is soluble in water and ethanol. The compound is composed of calcium, tartaric acid, and water molecules, and has a molecular weight of 360.3 g/mol. Calcium tartrate hydrate is widely used in biochemical and physiological studies and is also a common reagent in organic synthesis.

Scientific Research Applications

  • Cement and Concrete Research : Calcium tartrate hydrate plays a role in the hydration process of calcium-sulpho-aluminate (CSA) type cements. It influences the early-age hydrate assemblage and alters the morphology of ettringite, a crucial component in cement hydration (Zając et al., 2016).

  • Crystal Formation in Solutions : Studies have investigated the impact of various tartrates, including calcium tartrate, on the crystallization of calcium oxalate in vesicle solutions. This research is significant for understanding the formation and characteristics of different hydrates in crystal structures (Ouyang et al., 2005).

  • Corrosion Inhibition : Research has shown that calcium tartrate ions have a cooperative effect with calcium ions in inhibiting the corrosion of pure aluminum in alkaline solutions. This highlights its potential application in corrosion control and material preservation (Shao et al., 2003).

  • Proton Conductivity : Calcium tartrate has been explored as an environmentally benign coordination polymer for its solid electrolyte characteristics, demonstrating significant proton conductivity. This positions it as a valuable material for technical applications in the field of proton conducting materials (Saravanabharathi et al., 2014).

  • Catalytic Synthesis of Carbon Nanotubes : Doped calcium tartrate has been utilized in the synthesis of carbon nanotubes, showing effectiveness in catalyzing their formation. This application is significant in the field of nanomaterials and their industrial production (Shlyakhova et al., 2009).

  • Nanoparticle Synthesis : The synthesis and characterization of calcium tartrate dihydrate nanoparticles highlight its varied applications, particularly in the nanostructured domain. This research contributes to the understanding of its structural and thermal properties (Tarpara et al., 2015).

  • Kidney Calculus Analysis : Calcium tartrate tetrahydrate has been identified in rat kidney calculus, contributing to the understanding of urinary stone formation and composition (Le Bail et al., 2009).

  • Wine Crystallization Kinetics : The kinetics of calcium tartrate crystallization in wines have been studied to predict and manage this instability. This research is particularly relevant to the wine industry for quality control and product stabilization (Abguéguen & Boulton, 1993).

  • Electrical Conductivity Analysis : Studies on the electrical conductivity of doped and undoped calcium tartrate provide insights into its potential use in electronic applications and its behavior under varying temperatures (Torres et al., 2002).

  • Chiral Alkaline Earth Tartrates Study : Research on the phase behavior and energetics of chiral alkaline earth tartrates, including calcium tartrate, offers valuable insights into their synthesis, structural characteristics, and stability (Appelhans et al., 2009).

properties

IUPAC Name

calcium;2,3-dihydroxybutanedioate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Ca.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;4*1H2/q;+2;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBFTBWEFJRAHI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12CaO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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